{2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester {2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13478713
InChI: InChI=1S/C16H31N3O3/c1-11(2)19(14(20)10-17)13-9-7-6-8-12(13)18-15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,21)
SMILES: CC(C)N(C1CCCCC1NC(=O)OC(C)(C)C)C(=O)CN
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol

{2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13478713

Molecular Formula: C16H31N3O3

Molecular Weight: 313.44 g/mol

* For research use only. Not for human or veterinary use.

{2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester -

Specification

Molecular Formula C16H31N3O3
Molecular Weight 313.44 g/mol
IUPAC Name tert-butyl N-[2-[(2-aminoacetyl)-propan-2-ylamino]cyclohexyl]carbamate
Standard InChI InChI=1S/C16H31N3O3/c1-11(2)19(14(20)10-17)13-9-7-6-8-12(13)18-15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,21)
Standard InChI Key XCNCNHFCRIYMRE-UHFFFAOYSA-N
SMILES CC(C)N(C1CCCCC1NC(=O)OC(C)(C)C)C(=O)CN
Canonical SMILES CC(C)N(C1CCCCC1NC(=O)OC(C)(C)C)C(=O)CN

Introduction

Chemical Structure and Properties

The compound’s IUPAC name, tert-butyl N-[2-[(2-aminoacetyl)(propan-2-yl)amino]cyclohexyl]carbamate, reflects its intricate architecture . Key structural components include:

  • A cyclohexyl ring substituted at the 2-position.

  • An isopropyl-amino group linked to an amino-acetyl moiety.

  • A tert-butyl carbamate protecting group.

Molecular and Physicochemical Characteristics

PropertyValue
Molecular FormulaC16H31N3O3\text{C}_{16}\text{H}_{31}\text{N}_{3}\text{O}_{3}
Molecular Weight313.44 g/mol
SMILESCC(C)N(C1CCCCC1NC(=O)OC(C)(C)C)C(=O)CN
InChIKeyXCNCNHFCRIYMRE-UHFFFAOYSA-N
Boiling Point (Predicted)452.1 ± 44.0 °C
Density (Predicted)1.10 ± 0.1 g/cm³
pKa (Predicted)11.96 ± 0.40

The tert-butyl group enhances steric protection, improving stability during synthetic workflows .

Synthesis and Preparation

Synthetic Pathways

The compound is synthesized via a multi-step sequence:

  • Cyclohexylamine Derivatization: A cyclohexylamine derivative is functionalized with an isopropyl-amino group.

  • Amino-Acetylation: The amino group undergoes acetylation with 2-chloroacetyl chloride or analogous reagents .

  • Carbamate Protection: The secondary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

Example Protocol

  • Step 1: React cyclohexylamine with isopropylamine and 2-chloroacetyl chloride in dichloromethane at 0°C.

  • Step 2: Protect the amine with Boc anhydride in the presence of triethylamine, yielding the tert-butyl carbamate .

  • Purification: Column chromatography (hexane/ethyl acetate) isolates the product in >70% yield .

Analytical Characterization

  • NMR: 1H^1\text{H}-NMR confirms substitution patterns (e.g., tert-butyl singlet at δ 1.44 ppm) .

  • Mass Spectrometry: ESI-MS shows [M+H]+^+ at m/z 314.4 .

Applications and Research Findings

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing bioactive molecules:

  • Kinase Inhibitors: Structural analogs (e.g., pyrido[2,3-d]pyrimidinones) inhibit cyclin-dependent kinases (CDK4/6), relevant in cancer therapeutics .

  • Antimicrobial Agents: Carbamate derivatives exhibit antifungal and antibacterial properties, though direct evidence for this compound is pending .

Chemical Biology

  • Protecting Group Strategy: The tert-butyl carbamate is cleaved under acidic conditions (e.g., HCl/dioxane), enabling selective deprotection in peptide synthesis .

  • Structure-Activity Relationship (SAR) Studies: Modifications to the cyclohexyl or amino-acetyl groups are explored to optimize pharmacokinetic properties .

SupplierPurityPackagingPrice (1g)
Amber MolTech LLC97%1g$1,499
Fluorochem>95%5gInquiry

The compound is listed as "for research use only," with availability subject to custom synthesis requests .

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